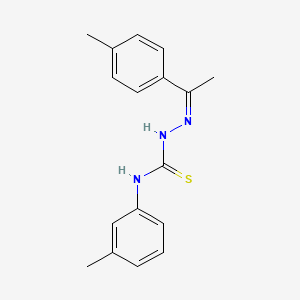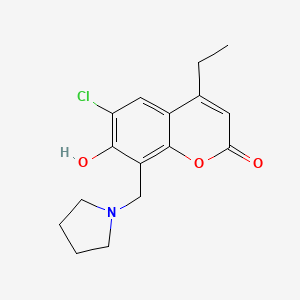
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as CEP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to inhibit the activity of various signaling pathways, including the MAPK and PI3K pathways.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its well-established synthesis method and its availability. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively studied, and its properties and effects are well-documented. However, one limitation of using 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments is its potential toxicity. While 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to be relatively non-toxic in vitro, its toxicity in vivo is not well-understood, and further studies are needed to fully assess its safety.
未来方向
There are several future directions for research on 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one. One area of research is in the development of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, and to assess its safety and toxicity in vivo. Finally, there is potential for the development of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one-based therapies for neurodegenerative diseases, based on its neuroprotective properties.
合成方法
The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the reaction of 4-ethylcoumarin with pyrrolidine and chloroacetyl chloride in the presence of a base. This reaction results in the formation of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one, which can be purified and isolated using standard chromatographic techniques. The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been well-established and has been reported in several scientific papers.
科学研究应用
6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have potent anti-cancer properties, and has been shown to induce apoptosis in cancer cells. Additionally, 6-chloro-4-ethyl-7-hydroxy-8-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis and asthma.
属性
IUPAC Name |
6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-2-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-4-6-18/h7-8,20H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBXKTSJVCPAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-hydroxy-3-methyl-2-(1-piperidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910368.png)
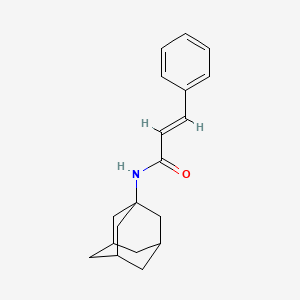

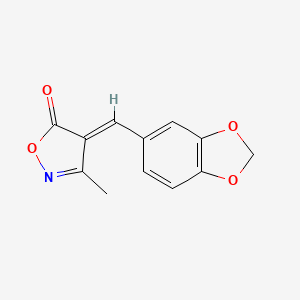
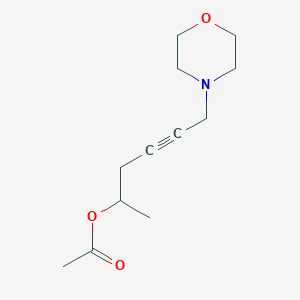
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)
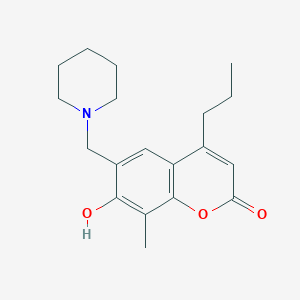
![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)
![3-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5910447.png)
![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5910472.png)
